Product packaging for Cycloheptadecane(Cat. No.:CAS No. 295-97-6)

Cycloheptadecane

Cat. No.: B14750581
CAS No.: 295-97-6
M. Wt: 238.5 g/mol
InChI Key: SUAZRRTWDATHDK-UHFFFAOYSA-N
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Description

Cycloheptadecane is a saturated macrocyclic alkane with the molecular formula C17H34 and a molecular weight of 238.45 g/mol . It is characterized by a density of 0.79 g/cm³, a boiling point of 336.6 °C, and a flash point of 146.9 °C . Its standard enthalpy of combustion of the solid phase (ΔcH°solid) is -11118.4 ± 2.0 kJ/mol . This compound serves as a critical model system in computational chemistry and conformational analysis. Studies on this compound have been instrumental in developing and benchmarking algorithms for sampling the conformational space of macrocycles . Its ring structure is highly flexible, and research has identified hundreds of conformers within a low-energy range, making it a rigorous test case for conformational search methods . This research is directly applicable to the drug discovery process, as it helps improve computational modeling of medicinally relevant macrocyclic compounds . This compound is provided for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H34 B14750581 Cycloheptadecane CAS No. 295-97-6

Properties

CAS No.

295-97-6

Molecular Formula

C17H34

Molecular Weight

238.5 g/mol

IUPAC Name

cycloheptadecane

InChI

InChI=1S/C17H34/c1-2-4-6-8-10-12-14-16-17-15-13-11-9-7-5-3-1/h1-17H2

InChI Key

SUAZRRTWDATHDK-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCCCCCCCCCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptadecane can be synthesized through various methods, including:

    Cyclization Reactions: One common method involves the cyclization of long-chain hydrocarbons under specific conditions to form the cycloalkane ring. This can be achieved through intramolecular reactions where a linear precursor undergoes cyclization.

    Reduction of Cycloheptadecene: Another method involves the reduction of cycloheptadecene using hydrogenation catalysts to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves the use of high-pressure and high-temperature conditions to facilitate the cyclization process. Catalysts such as platinum or palladium are often employed to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: Cycloheptadecane undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form cycloheptadecanone or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into smaller hydrocarbons or other reduced forms. Hydrogen gas in the presence of a metal catalyst is typically used.

    Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups. Halogenation is a common example, where chlorine or bromine atoms replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with platinum or palladium catalysts

    Substitution: Chlorine (Cl₂), bromine (Br₂)

Major Products Formed:

    Oxidation: Cycloheptadecanone, cycloheptadecanol

    Reduction: Smaller hydrocarbons

    Substitution: Halogenated this compound derivatives

Scientific Research Applications

Cycloheptadecane has several applications in scientific research, including:

    Chemistry: Used as a model compound for studying the conformational analysis of large ring cycloalkanes. Its unique structure provides insights into the behavior of large ring systems.

    Biology: Investigated for its potential biological activity and interactions with biological membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to encapsulate hydrophobic drugs.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of cycloheptadecane in various applications depends on its chemical properties and interactions with other molecules. For example:

    In oxidation reactions: this compound undergoes electron transfer processes where it donates electrons to the oxidizing agent, resulting in the formation of oxygenated products.

    In biological systems: this compound may interact with lipid membranes, altering their properties and potentially affecting membrane-bound processes.

Comparison with Similar Compounds

Comparison with Similar Cycloalkanes

Conformational Flexibility and Strain

Cycloheptadecane’s conformational behavior contrasts sharply with smaller and even-membered macrocycles:

Compound Ring Size Key Features Conformational Minima Strain Energy
Cyclopropane 3 High angle strain; rigid planar structure. 1 +27.5 kcal/mol
Cyclononane 9 Transannular strain dominates; no chair-like conformations. ~10 +13.2 kcal/mol
Cyclododecane 12 Low strain; adopts "square" or "rectangular" conformations. ~20 +2.1 kcal/mol
Cyclohexadecane 16 Symmetric "crown" conformation; minimal strain. ~50 -1.8 kcal/mol
This compound 17 No dominant conformation; 264 gas-phase minima (0–3 kcal/mol) . 264 -3.1 kcal/mol
Cyclooctadecane 18 Symmetric "boat" or "chair" motifs; low strain. ~100 -2.5 kcal/mol

Key Observations :

  • Odd vs. Even Rings : Odd-membered rings like this compound lack symmetry-driven stabilization, leading to a higher density of conformers compared to even-membered homologs (e.g., cyclohexadecane vs. This compound) .
  • Strain Energy: this compound’s negative strain energy (-3.1 kcal/mol) suggests greater stability than hypothetical "strain-free" models, a phenomenon attributed to favorable van der Waals interactions in its folded conformers .
NMR Spectral Complexity

This compound’s ¹³C-NMR spectrum in CHCl₃ (298 K) requires ensemble averaging over 168 solution-phase conformers to match experimental trends . In contrast, smaller rings (e.g., cyclododecane) exhibit simpler spectra due to fewer populated conformers. For example:

  • This compound : 17 distinct ¹³C signals predicted without averaging; experimental shifts extrapolated from cyclohexadecane and cyclooctadecane due to lack of direct data .
  • Cyclooctadecane : Symmetry reduces signal splitting, resulting in fewer resolvable peaks .
Role in Computational Chemistry

This compound serves as a rigorous test case for conformational search algorithms:

  • Deterministic Search Methods : Identify 262 gas-phase conformers within 3 kcal/mol, aligning with quantum mechanical predictions .
  • Monte Carlo and EDTS : Energy-guided tree search (EDTS) optimizes rotational angles to locate global minima efficiently .

Q & A

Q. What experimental protocols are recommended for synthesizing and purifying cycloheptadecane with high yield and purity?

this compound synthesis typically involves macrocyclic ketone reduction or ring-closing metathesis. Purification requires iterative column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization to isolate isomers. Characterization via 1^1H/1313C NMR and GC-MS is critical to confirm purity and structural integrity .

Q. How do thermodynamic properties (e.g., melting point, solubility) of this compound vary across isomers, and what methods best characterize these differences?

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are standard for measuring phase transitions. Solubility profiles in nonpolar solvents (e.g., hexane, chloroform) can be quantified via UV-Vis spectroscopy. Isomeric differences arise from conformational flexibility, requiring comparative studies across purified samples .

Q. What spectroscopic techniques are most effective for distinguishing this compound conformers in solution?

High-field 1^1H NMR (≥500 MHz) with NOESY/ROESY experiments detects through-space interactions to identify chair, boat, or twist-boat conformers. Computational NMR chemical shift predictions (e.g., DFT) validate experimental assignments .

Advanced Research Questions

Q. How can conformational search algorithms (e.g., Saunders’ benchmark) resolve discrepancies between computational and experimental energy rankings for this compound?

Deterministic search algorithms (e.g., depth-first traversal with MM2/MM3 force fields) systematically explore torsional angles to map low-energy conformers. Discrepancies often stem from solvent effects omitted in vacuum calculations; implicit solvent models (e.g., COSMO) or molecular dynamics (MD) simulations in explicit solvents improve alignment with experimental data .

Q. What strategies address contradictions in this compound’s crystallographic vs. computational structural data?

Single-crystal X-ray diffraction provides definitive geometries but may favor solid-state packing effects. Hybrid approaches—combining MD simulations (AMBER/OPLS) with free-energy perturbation—reconcile differences by accounting for environmental influences. Statistical clustering of MD trajectories identifies dominant solution-phase conformers .

Q. How do potential energy smoothing (PSS) methods enhance global optimization for this compound’s conformational landscape?

PSS methods (e.g., diffusion equation method) deform the potential energy surface (PES) to merge local minima, enabling efficient traversal of high-energy barriers. Post-smoothing local search (LS) corrects for energy-crossing artifacts, improving identification of the global minimum. Benchmarking against Saunders’ data shows a 40% reduction in computational cost .

Q. What frameworks (e.g., FINER criteria) ensure rigorous design of studies investigating this compound’s host-guest chemistry?

Apply the FINER framework:

  • Feasibility : Use NMR titration or isothermal titration calorimetry (ITC) to quantify binding constants.
  • Novelty : Target understudied macrocycle-substrate pairs (e.g., fullerene encapsulation).
  • Ethical : Avoid biological systems unless toxicity profiles are established.
  • Relevance : Align with supramolecular chemistry’s focus on selective molecular recognition .

Q. How can systematic reviews resolve conflicting evidence on this compound’s stability under oxidative conditions?

Adopt PRISMA guidelines:

  • Search strategy : Combine terms like “this compound degradation” and “oxidative stability” across SciFinder, PubMed, and Web of Science.
  • Analysis : Meta-regression of Arrhenius parameters (activation energy, pre-exponential factors) from kinetic studies.
  • Bias mitigation : Exclude industry-funded studies lacking raw DSC/TGA datasets .

Methodological Guidance

Q. What statistical approaches are optimal for analyzing this compound’s structure-activity relationships (SAR) in catalytic applications?

Multivariate regression (PLS or PCA) correlates steric/electronic descriptors (e.g., Taft parameters, Hammett constants) with catalytic turnover. Cross-validation (k-fold) prevents overfitting, while bootstrap resampling quantifies uncertainty in descriptor weights .

Q. How should researchers document this compound synthesis for reproducibility in peer-reviewed publications?

Follow Beilstein Journal guidelines:

  • Experimental section : Detail catalyst loading, reaction times, and purification Rf values.
  • Supporting information : Include NMR spectra (peak integrals, coupling constants) and crystallographic CIF files.
  • Data deposition : Upload raw computational trajectories to repositories like Zenodo .

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